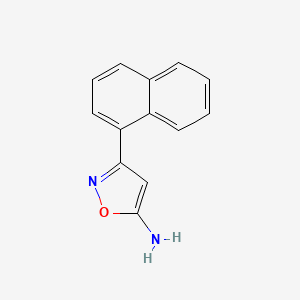

3-Naphthalen-1-YL-isoxazol-5-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-1-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-13-8-12(15-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGUWFSCIVLXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NOC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397260 | |

| Record name | 3-NAPHTHALEN-1-YL-ISOXAZOL-5-YLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501117-00-6 | |

| Record name | 3-NAPHTHALEN-1-YL-ISOXAZOL-5-YLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for 3 Naphthalen 1 Yl Isoxazol 5 Ylamine and Analogues

Retrosynthetic Analysis of the 3-Naphthalen-1-YL-isoxazol-5-ylamine Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For this compound, two primary disconnection strategies emerge, centered on the formation of the isoxazole (B147169) ring.

Strategy A: Cyclocondensation Approach: The most direct disconnection breaks the N1-C5 and O2-C3 bonds. This leads back to hydroxylamine (B1172632) and a β-ketonitrile precursor, specifically 3-oxo-3-(naphthalen-1-yl)propanenitrile. This precursor contains the required naphthalene (B1677914) group and a nitrile function, which ultimately becomes the C5-amine. This is often the preferred route for constructing 5-aminoisoxazoles. doi.org

Strategy B: 1,3-Dipolar Cycloaddition Approach: An alternative disconnection involves breaking the C3-C4 and N1-O2 bonds of the isoxazole ring. This points to a [3+2] cycloaddition pathway. The three-atom component is a (naphthalen-1-yl)nitrile oxide, which would be generated in situ from 1-naphthaldehyde (B104281) oxime. The two-atom component would need to be a synthon for an amino group, such as an alkyne with a protected amino group or cyanamide.

These two approaches form the basis for the most common synthetic routes to the target compound and its analogues.

Established Strategies for Isoxazole Ring Synthesis Relevant to 3-Substituted and 5-Aminoisoxazoles

The construction of the isoxazole ring is a well-documented process in heterocyclic chemistry, with several reliable methods available. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile (like an alkyne or alkene) is a powerful and versatile method for synthesizing isoxazoles and isoxazolines. nih.govnih.gov This reaction is highly efficient for creating substituted isoxazoles. nih.gov

The general process involves the in-situ generation of a nitrile oxide from a precursor, typically an aldoxime, via oxidation or dehydrohalogenation. mdpi.com This highly reactive intermediate then undergoes a [3+2] cycloaddition with a suitable alkyne. To obtain the 3-naphthalen-1-yl substitution, (naphthalene-1-yl)nitrile oxide is required, which can be prepared from 1-naphthaldehyde oxime. mdpi.com The reaction of this nitrile oxide with a terminal alkyne regioselectively yields a 3,5-disubstituted isoxazole. nih.gov The regioselectivity can often be explained by Frontier Molecular Orbital (FMO) theory, which considers the interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. mdpi.com

| Precursors | Reaction Type | Key Features | Resulting Product |

| Nitrile Oxide + Alkyne | 1,3-Dipolar Cycloaddition | Most effective method for isoxazole formation. nih.gov | 3,5-Disubstituted Isoxazole |

| Nitrile Oxide + Alkene | 1,3-Dipolar Cycloaddition | Yields 2-isoxazolines, which can be oxidized to isoxazoles. chem-station.comresearchgate.net | 2-Isoxazoline |

| Nitrile Oxide + 1,3-Diketone | Cycloaddition | Studied for the synthesis of highly substituted isoxazoles. nih.gov | Substituted Isoxazole |

This table summarizes common 1,3-dipolar cycloaddition reactions for isoxazole synthesis.

Cyclocondensation reactions are a cornerstone of isoxazole synthesis. These methods involve the reaction of hydroxylamine or its salts with a 1,3-dicarbonyl compound or a synthetic equivalent. wisdomlib.orgnih.gov

From Chalcones: Chalcones (α,β-unsaturated ketones) are common precursors that react with hydroxylamine hydrochloride, typically in an alkaline medium, to yield 3,5-disubstituted isoxazoles via intermolecular cyclization. nih.govorientjchem.orgderpharmachemica.com The naphthalene moiety can be incorporated by using a chalcone (B49325) derived from 1-acetylnaphthalene. ijmspr.in

From β-Keto Esters: The condensation of β-keto esters with hydroxylamine is a classical method. Multicomponent reactions involving an aldehyde, a β-keto ester, and hydroxylamine hydrochloride can efficiently produce 3,4,5-trisubstituted isoxazol-5(4H)-ones. mdpi.com

From β-Ketonitriles: For the synthesis of 5-aminoisoxazoles, β-ketonitriles are ideal precursors. doi.org The reaction of a β-ketonitrile with hydroxylamine can lead to two regioisomeric products: the 5-aminoisoxazole or the 3-aminoisoxazole (B106053). Crucially, the regioselectivity of this reaction can be controlled by adjusting the reaction conditions. organic-chemistry.org At a pH greater than 8 and elevated temperatures (e.g., 100 °C), hydroxylamine preferentially attacks the ketone carbonyl, leading to the formation of the desired 5-aminoisoxazole. organic-chemistry.org In contrast, under more neutral or weakly acidic conditions (pH 7-8) and lower temperatures, attack at the nitrile group is favored, yielding the 3-aminoisoxazole isomer. organic-chemistry.org This pH- and temperature-dependent regioselectivity is a key strategic element in the synthesis of the target compound.

| Precursor | Reagent | Key Conditions | Product |

| Chalcone | Hydroxylamine HCl | Alkaline medium, reflux | 3,5-Disubstituted Isoxazole nih.gov |

| β-Keto Ester, Aldehyde | Hydroxylamine HCl | Multicomponent reaction | 3,4-Disubstituted Isoxazol-5(4H)-one mdpi.com |

| β-Ketonitrile | Hydroxylamine HCl | pH > 8, 100 °C | 5-Aminoisoxazole organic-chemistry.org |

| β-Ketonitrile | Hydroxylamine HCl | 7 < pH < 8, ≤45 °C | 3-Aminoisoxazole organic-chemistry.org |

This table illustrates various cyclocondensation routes to isoxazoles and the influence of reaction conditions on regioselectivity.

Strategic Incorporation of the Naphthalene-1-yl Substituent at Position 3

To synthesize this compound, the naphthalene-1-yl group must be introduced as part of a key starting material. The specific precursor depends on the chosen synthetic route.

Via Cyclocondensation: The most common strategy involves starting with a naphthalene-containing ketone. For instance, 1-acetylnaphthalene can undergo a Claisen condensation with a suitable ester (like diethyl carbonate) to form a β-keto ester, or with a nitrile (like ethyl cyanoformate) to form the crucial β-ketonitrile precursor, 3-oxo-3-(naphthalen-1-yl)propanenitrile. Alternatively, 1-acetylnaphthalene can be condensed with an aldehyde to form a naphthalenyl-chalcone, which is then cyclized with hydroxylamine. ijmspr.in A synthetic route starting from 1-naphthol, converting it to 1-(1-hydroxynaphthalen-2-yl)ethanone, and then to a chalcone intermediate has been successfully used to prepare 2-(5-phenylisoxazol-3-yl)naphthalen-1-ol. ijmspr.in

Via 1,3-Dipolar Cycloaddition: This approach requires the preparation of (naphthalene-1-yl)nitrile oxide. This is typically generated in situ from 1-naphthaldehyde oxime through oxidation or dehydrohalogenation. mdpi.com The subsequent cycloaddition with an appropriate dipolarophile installs the naphthalen-1-yl group directly at the C3 position of the isoxazole ring. mdpi.com

Synthetic Routes for the 5-Aminoisoxazole Functionality

The introduction of an amino group at the C5 position of the isoxazole ring is a critical step for obtaining the target molecule. The primary and most regioselective method relies on the cyclocondensation of β-ketonitriles with hydroxylamine. doi.orgorganic-chemistry.org

As established, the reaction conditions are paramount for achieving the desired regiochemistry. A reliable and scalable procedure involves reacting the β-ketonitrile with hydroxylamine at a pH above 8 and a temperature of 100 °C. organic-chemistry.org These basic and high-temperature conditions favor the nucleophilic attack of hydroxylamine on the ketone carbonyl group, which, after cyclization and dehydration, yields the 5-aminoisoxazole. This method has been shown to be general, providing good yields for a variety of substrates. organic-chemistry.org

An alternative, though less common, pathway involves the reaction of an olefin with a nitrosyl halide, followed by reaction with a cyanide salt and subsequent cyclization to form the 5-aminoisoxazole ring structure. google.com However, the β-ketonitrile route remains the most direct and widely used strategy for accessing the 5-aminoisoxazole scaffold.

Modern Approaches in Isoxazole Synthesis and Green Chemistry Principles

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods, in line with the principles of green chemistry. nih.gov Traditional methods for isoxazole synthesis often require harsh conditions, long reaction times, and the use of toxic organic solvents. scilit.comresearchgate.net Modern approaches aim to mitigate these issues.

Ultrasound and Microwave Irradiation: Sonochemistry (ultrasound irradiation) and microwave-assisted synthesis have emerged as powerful tools. nih.govmdpi.com These techniques can dramatically accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher product yields. nih.govmdpi.com Ultrasound has been successfully applied to multicomponent reactions for isoxazole synthesis, minimizing byproducts and allowing for the use of green solvents. scilit.commdpi.com Similarly, microwave irradiation has been shown to enhance the rate of chalcone-to-isoxazole cyclization, improving yields compared to conventional heating. nih.govnih.gov

Green Catalysts and Solvents: The development of eco-friendly catalysts and the use of water as a solvent are key aspects of green isoxazole synthesis. mdpi.comnih.gov Researchers have reported the use of amine-functionalized cellulose (B213188) as a recyclable catalyst for the three-component synthesis of isoxazol-5(4H)-ones in water at room temperature. mdpi.com Another novel approach utilizes a water extract of orange fruit peel ash (WEOFPA) as an efficient, inexpensive, and benign catalyst for preparing isoxazole derivatives under solvent-free conditions. nih.gov These methods highlight the potential to replace hazardous solvents and catalysts with sustainable alternatives.

| Approach | Key Advantages | Example Application |

| Ultrasound Irradiation | Enhanced reaction efficiency, reduced energy use, shorter reaction times. scilit.commdpi.com | Multicomponent synthesis of isoxazole scaffolds. mdpi.com |

| Microwave-Assisted Synthesis | High selectivity, improved yields, faster reactions. nih.gov | Cyclization of chalcones with hydroxylamine. nih.govnih.gov |

| Green Catalysis | Use of benign, often reusable catalysts; avoidance of hazardous materials. mdpi.comnih.gov | Amine-functionalized cellulose in water; WEOFPA under solvent-free conditions. mdpi.comnih.gov |

This table compares modern green chemistry approaches for isoxazole synthesis.

Aqueous Phase Reactions and Environmentally Benign Conditions

The shift towards green chemistry has prioritized the use of water as a reaction solvent, minimizing the reliance on volatile and often toxic organic solvents. The synthesis of the isoxazole ring system, a key component of 3-(naphthalen-1-yl)-isoxazol-5-ylamine, has been successfully adapted to aqueous conditions.

One prominent environmentally benign method involves the reaction of a chalcone-like precursor, such as a 3-(dimethylamino)-1-arylprop-2-en-1-one, with hydroxylamine hydrochloride in an aqueous medium. nih.govnih.govmdpi.com This approach is notable for proceeding without the need for a catalyst, offering high yields, mild reaction conditions, and a straightforward work-up where the product often precipitates directly from the reaction mixture. nih.govmdpi.com For instance, the synthesis of 5-(naphthalen-1-yl)isoxazole, a close structural analogue lacking the 5-amino group, has been achieved using this catalyst-free aqueous method. mdpi.com

Another key strategy for forming the isoxazole ring is the [3+2]-cycloaddition of nitrile oxides with a suitable dipolarophile. beilstein-journals.org Research has demonstrated that these cycloaddition reactions can be performed efficiently in water. Specifically, 3,4,5-trisubstituted isoxazoles can be synthesized from nitrile oxides and 1,3-dicarbonyl compounds (like β-ketoesters or β-ketoamides) in water under mild basic conditions at room temperature. beilstein-journals.org The use of an aqueous medium circumvents the need for metal catalysts and often results in a rapid and clean conversion. nih.govbeilstein-journals.org The synthesis of isoxazoles in water is considered a significant advancement toward sustainable chemical production. rsc.org

The table below summarizes key findings for isoxazole synthesis in aqueous or environmentally friendly media.

| Reaction Type | Precursors | Conditions | Key Advantages |

| Condensation | 3-(dimethylamino)-1-arylprop-2-en-1-ones + Hydroxylamine HCl | Aqueous media, catalyst-free | Simple work-up, mild conditions, high yields. nih.govmdpi.com |

| [3+2]-Cycloaddition | Nitrile Oxides + 1,3-Dicarbonyl Compounds | Water, mild base (DIPEA), room temperature | Fast, environmentally friendly, avoids metal catalysts. beilstein-journals.org |

| Condensation | Nitroacetic esters + Dipolarophiles | Water (instead of chloroform), base-catalyzed | Faster and more efficient than in organic solvents. nih.gov |

Catalyst Optimization and Sustainable Synthesis

Catalysis is central to developing efficient and sustainable synthetic routes. For isoxazole synthesis, catalyst optimization focuses on increasing yield and regioselectivity while using greener, more recoverable, and cost-effective catalytic systems.

Visible-light photocatalysis represents a modern green strategy, using light as a renewable energy source to drive chemical reactions under mild conditions. acs.org This approach, often employing organic dyes like Rhodamine 6G, avoids metal catalysts and hazardous solvents, aligning with the principles of green chemistry. acs.org While not yet specifically reported for 3-(naphthalen-1-yl)-isoxazol-5-ylamine, its application in synthesizing related nitrogen heterocycles highlights its potential. acs.org

Heterogeneous catalysts, such as silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) (NaHSO₄/SiO₂) or Amberlyst 15, offer significant advantages in sustainability. organic-chemistry.org These solid-supported catalysts facilitate the formation of nitrile oxides from α-nitro ketones for subsequent cycloaddition, and their primary benefit is the ease of recovery and reuse, reducing waste and cost. organic-chemistry.org Similarly, propylamine-functionalized cellulose has been employed as a biodegradable and efficient catalyst for synthesizing isoxazol-5(4H)-ones in water at room temperature. mdpi.com

Metal-based catalysts remain crucial, with research focused on moving from expensive and toxic heavy metals to more abundant and benign alternatives. Copper-catalyzed [3+2] cycloadditions provide a highly regioselective, single-step synthesis of isoxazoles from alkynes and in situ generated nitrile oxides. organic-chemistry.org Calcium catalysis has also emerged as a sustainable option for producing related 5-amino-oxazoles, offering rapid, high-yielding transformations that produce environmentally benign by-products. nih.gov For certain intramolecular cycloadditions, Lewis acids such as Zirconium(IV) chloride (ZrCl₄) have been optimized to enhance the dehydration of nitroalkanes to nitrile oxides, leading to the efficient formation of bicyclic isoxazoles. nih.govresearchgate.net

The following table details various catalytic systems optimized for sustainable isoxazole synthesis.

| Catalyst Type | Catalyst Example | Reaction | Key Features |

| Photocatalyst | Rhodamine 6G | Cyclization-desulfurization | Visible-light mediated, metal-free, mild conditions. acs.org |

| Heterogeneous Acid | NaHSO₄/SiO₂ | Nitrile oxide formation & cycloaddition | Recoverable and reusable solid catalyst. organic-chemistry.org |

| Heterogeneous Base | Propylamine-functionalized cellulose | Three-component synthesis of isoxazol-5(4H)-ones | Operates in water, biodegradable support, mild conditions. mdpi.com |

| Lewis Acid | Zirconium(IV) chloride (ZrCl₄) | Intramolecular cycloaddition | Enhances efficiency of nitrile oxide generation. nih.govresearchgate.net |

| Transition Metal | Copper (Cu) | [3+2] Cycloaddition | High regioselectivity in a one-pot process. organic-chemistry.org |

| Main Group Metal | Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) | Elimination-Cyclization | Sustainable catalyst for 5-amino-oxazole synthesis. nih.gov |

| Hypervalent Iodine | Hydroxy(aryl)iodonium species | Intramolecular oxidative cycloaddition | Catalytic, efficient for fused isoxazoles without excess oxidant. nih.gov |

Derivatization Strategies for Structural Variation of this compound

The 5-amino group on the isoxazole ring is a key functional handle for structural modification, acting as a potent nucleophile. researchgate.net This reactivity allows for a wide range of derivatization strategies to generate analogues with diverse properties.

A common derivatization involves acylation or sulfonylation of the amino group. For example, reacting 5-aminoisoxazoles with reagents like 4-nitrobenzoyl chloride leads to the corresponding 5-amidoisoxazoles. researchgate.net This transformation is fundamental in medicinal chemistry for exploring structure-activity relationships.

The amino group can also react with activated enol ethers. The reaction of 3-amino-5-methylisoxazole (B124983) with diethyl ethoxymethylenemalonates results in the formation of isoxazolyl enamines. imist.ma These intermediates can undergo subsequent intramolecular cyclization under thermal conditions (e.g., refluxing in xylene) to yield fused heterocyclic systems like isoxazolo[2,3-a]pyrimidinones. imist.ma

Furthermore, the amino group enables the incorporation of the isoxazole scaffold into larger, more complex structures such as peptidomimetics. nih.gov The amino acid-like nature of some aminoisoxazole derivatives allows them to be coupled to peptide chains, where the isoxazole ring acts as a rigid peptide bond substitute. researchgate.netnih.gov

Other specialized derivatizations have also been reported. For instance, 5-aminoisoxazoles can undergo difluoromethylthiolation using reagents like N-difluoromethylthiophthalimide, introducing a fluoroalkylthio group that can significantly alter the compound's electronic and lipophilic properties. rsc.org Nucleophilic aromatic substitution (SNAr) reactions provide another route for derivatization. In some cases, a nitro group at the 5-position can be displaced by various nucleophiles; alternatively, a pre-existing amino group can be further functionalized by reacting with electrophiles in multi-step syntheses. nih.gov

The table below outlines various strategies for the derivatization of the 5-aminoisoxazole core.

| Reaction Type | Reagent(s) | Resulting Structure | Purpose/Application |

| Acylation | Acyl chlorides (e.g., 4-nitrobenzoyl chloride) | N-acylated 5-aminoisoxazoles (Amides) | Bioactivity screening, structure-activity relationship studies. researchgate.net |

| Reaction with Enol Ethers | Diethyl ethoxymethylenemalonate | Isoxazolyl enamines, Isoxazolopyrimidinones | Synthesis of complex, fused heterocyclic systems. imist.ma |

| Peptide Coupling | Fmoc-protected amino acids, coupling agents | Isoxazole-containing peptidomimetics | Creation of conformationally restricted peptide analogues. nih.gov |

| Fluoroalkylthiolation | N-difluoromethylthiophthalimide | 5-(Difluoromethylthio)aminoisoxazoles | Introduction of fluorine to modulate physicochemical properties. rsc.org |

| Condensation | 1,3-Dicarbonyl compounds | Fused pyrimidine (B1678525) systems | Synthesis of complex heterocyclic scaffolds. researchgate.net |

Advanced Spectroscopic and Structural Characterization of 3 Naphthalen 1 Yl Isoxazol 5 Ylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy would be utilized to identify all unique proton environments in 3-Naphthalen-1-YL-isoxazol-5-ylamine. The spectrum would be expected to show distinct signals for the protons on the naphthalene (B1677914) ring, the isoxazole (B147169) ring, and the amine group.

Naphthalene Protons: The seven protons of the naphthalen-1-yl group would appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. Due to their differing electronic environments and coupling interactions with neighboring protons, they would present as a complex pattern of doublets, triplets, and multiplets.

Isoxazole Proton: The single proton on the isoxazole ring (at the C4 position) would likely appear as a singlet, given its isolation from other protons, with a chemical shift characteristic of heterocyclic aromatic systems.

Amine Protons: The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Analysis of the integration values for each signal would confirm the number of protons in each environment, while the coupling constants (J-values) from the splitting patterns would reveal the connectivity between adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

¹³C NMR spectroscopy is employed to map the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum.

Naphthalene Carbons: The ten carbon atoms of the naphthalene ring would produce a series of signals in the aromatic region (typically δ 120-140 ppm). The two carbons at the ring junction (quaternary carbons) would also be identifiable.

Isoxazole Carbons: The three carbon atoms of the isoxazole ring would have characteristic chemical shifts. The carbon bearing the naphthalene group (C3) and the carbon bearing the amine group (C5) would be significantly deshielded compared to the C4 carbon.

Quaternary Carbons: Quaternary carbons, such as those at the points of substitution on the rings and the naphthalene ring junction, would also be identified, often by their lower intensity or through specific NMR experiments like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general chemical shift ranges for similar structural motifs. Actual experimental values are required for confirmation.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Naphthalene Ring | 7.0 - 9.0 (m) | 120 - 140 |

| Isoxazole C4-H | ~6.0 - 7.0 (s) | ~95 - 110 |

| Isoxazole C3 | - | ~160 - 165 |

| Isoxazole C5 | - | ~168 - 175 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

To definitively assemble the molecular structure, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to each other. This would be particularly useful for assigning the complex spin systems within the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of a proton signal to its attached carbon atom, marrying the data from ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrations

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H Stretching: The primary amine group would exhibit one or two sharp to medium bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the naphthalene and isoxazole rings would appear above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the isoxazole and naphthalene rings would be found in the 1400-1650 cm⁻¹ region.

N-O Stretching: The isoxazole ring's N-O bond would show a characteristic stretching band.

C-N Stretching: The stretching vibration of the C-NH₂ bond would also be present.

Table 2: Predicted IR Absorption Bands for this compound (Note: This table is predictive. Actual experimental values are required for confirmation.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=N / C=C Stretch | 1400 - 1650 | Medium-Strong |

| N-O Stretch | 1300 - 1400 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound. The molecular formula for this compound is C₁₃H₁₀N₂O. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. A close match (typically within 5 ppm) between the calculated and observed mass would provide strong evidence for the compound's elemental composition, confirming its identity. Analysis of the fragmentation pattern in the mass spectrum could also offer further structural insights.

Fragmentation Pattern Analysis for Structural Insights

Upon electron impact (EI), the molecule is expected to form a molecular ion (M+•). The fragmentation of this ion would likely proceed through several key pathways, driven by the relative stability of the resulting fragments. The presence of a primary amine group typically leads to α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.orgmiamioh.edu However, in this case, the amine is directly attached to the isoxazole ring, making this type of fragmentation less straightforward.

A more probable initial fragmentation would involve the isoxazole ring. The isoxazole ring is known to be susceptible to cleavage under electron impact. A common fragmentation pathway for isoxazoles involves the cleavage of the N-O bond, which is the weakest bond in the ring, followed by subsequent rearrangements and fragmentation.

The naphthalene moiety is a stable aromatic system and is expected to remain intact as a major fragment. Therefore, key fragments would likely include the naphthalenyl cation and ions resulting from the fragmentation of the isoxazole-amine portion of the molecule.

Based on these principles, a plausible fragmentation pathway would involve the initial cleavage of the isoxazole ring, potentially leading to the formation of a naphthalenyl-nitrile ion or a related species. The loss of small neutral molecules such as CO, HCN, or radicals like •NH2 would also be expected.

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Name | Proposed Structure | Predicted m/z |

| Naphthalenyl cation | C10H7+ | 127 |

| Naphthalene | C10H8 | 128 |

| Naphthalenecarbonitrile cation | C11H7N+• | 153 |

| Isoxazol-5-ylamine radical cation | C3H3N2O+• | 83 |

Note: This table is predictive and based on general fragmentation principles. Actual experimental data is required for confirmation.

X-ray Crystallography for Single Crystal Structural Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although a specific crystallographic information file (CIF) for this compound was not found in the searched databases, we can infer expected structural parameters by examining crystallographic data of closely related compounds.

For instance, the crystal structure of 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol, a Schiff base containing both a naphthalene and an isoxazole ring, reveals important structural features. In this related molecule, the dihedral angle between the isoxazole ring and the naphthyl ring system is minimal, suggesting a tendency towards planarity. nih.gov The crystal packing is stabilized by π–π stacking interactions between the aromatic rings. nih.gov

Similarly, the crystal structure of other isoxazole derivatives, such as (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one, shows that the isoxazole ring itself is essentially planar. nih.gov

Based on these examples, it is anticipated that a single crystal of this compound would exhibit the following characteristics:

Crystal System and Space Group: These would be determined experimentally, with common space groups for organic molecules being monoclinic (e.g., P21/c) or orthorhombic.

Intermolecular Interactions: The presence of the amino group provides a site for hydrogen bonding (N-H···N or N-H···O), which would likely play a significant role in the crystal packing, forming dimers or extended networks. Additionally, π–π stacking interactions between the naphthalene rings of adjacent molecules are expected to be a dominant packing force.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Feature | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules |

| Space Group | e.g., P21/c, Pbca | Common for organic molecules |

| Naphthalene Ring | Planar | Inherent aromaticity |

| Isoxazole Ring | Planar | Based on related structures nih.gov |

| Dihedral Angle (Naphthalene-Isoxazole) | Relatively small | Analogy to related structures nih.gov |

| Key Intermolecular Interactions | N-H···N/O hydrogen bonding, π–π stacking | Presence of amino and aromatic groups |

Note: This table is predictive. Experimental determination from a suitable single crystal is necessary for accurate structural data.

Computational Chemistry and in Silico Modeling of 3 Naphthalen 1 Yl Isoxazol 5 Ylamine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics. These calculations can predict molecular geometry, electronic distribution, and chemical reactivity, offering a detailed picture of the molecule's behavior at an atomic level.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net It is based on the principle that the total energy of a system can be determined from its electron density. DFT calculations, often using functionals like B3LYP, are utilized to optimize the molecular geometry to its lowest energy state and to derive various electronic properties. researchgate.netresearchgate.net

For 3-Naphthalen-1-YL-isoxazol-5-ylamine, DFT would be used to calculate key structural parameters such as bond lengths and angles. Furthermore, it provides insights into the distribution of electrons within the molecule, which is fundamental to predicting its chemical reactivity. The theory can be used to study the impact of different functional groups on the electronic properties of the core structure. researchgate.net By calculating properties such as ionization potential, electron affinity, and electronegativity, DFT helps to build a comprehensive reactivity profile of the molecule.

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the ground state. researchgate.net

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amino group and the naphthalene (B1677914) ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the electron-deficient isoxazole (B147169) ring. DFT calculations provide the energies of these orbitals, allowing for the quantitative assessment of the molecule's electronic behavior.

Table 1: Illustrative Frontier Orbital Data for this compound (Note: These are representative values based on typical DFT calculations for similar heterocyclic compounds.)

| Parameter | Energy (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.70 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.15 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.deresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its electrophilic and nucleophilic regions. uni-muenchen.de Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are favorable for nucleophilic attack. uni-muenchen.deresearchgate.net

For this compound, an MEP analysis would likely reveal a significant negative potential (red) around the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the amine group, highlighting their roles as hydrogen bond acceptors. nih.gov In contrast, the hydrogen atoms of the amine group would exhibit a positive potential (blue), identifying them as potential hydrogen bond donors. The naphthalene ring would show a mix of neutral and slightly negative potential, characteristic of aromatic systems. This analysis is invaluable for predicting how the molecule will interact with other molecules, including biological targets. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is central to structure-based drug design, helping to elucidate how a potential drug molecule might interact with its biological target at an atomic level.

Molecular docking simulations place this compound into the binding site of a target protein to predict its binding conformation and interaction patterns. nih.gov The process identifies key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking between the ligand and the amino acid residues of the protein. nih.gov

For example, docking studies might predict that the amine group of the compound acts as a hydrogen bond donor to an aspartate or glutamate (B1630785) residue in the protein's active site. The nitrogen atom in the isoxazole ring could act as a hydrogen bond acceptor with a residue like serine or threonine. nih.gov Furthermore, the large, planar naphthalene ring is well-suited for engaging in pi-pi stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.gov Understanding these specific interactions provides a rational basis for the molecule's biological activity and guides further optimization.

After predicting the binding pose, docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. nih.gov This score, often expressed in units of energy (e.g., kcal/mol), represents the predicted free energy of binding. A lower (more negative) score generally indicates a more stable and favorable interaction. nih.gov

These scoring functions are used to rank different compounds or different binding poses of the same compound, allowing researchers to prioritize molecules for synthesis and experimental testing. While these scores are estimates, they provide a valuable computational metric for comparing the potential efficacy of different ligands. For instance, a strong predicted binding affinity for this compound against a specific enzyme would suggest it is a promising candidate for inhibition of that enzyme.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Kinase Target (Note: These values are for demonstration purposes to illustrate typical docking output.)

| Parameter | Value | Description |

| Binding Affinity | -9.2 kcal/mol | An estimated free energy of binding; a more negative value suggests stronger binding. |

| Predicted Ki | 150 nM | The estimated inhibition constant, derived from the binding affinity. |

| Key Interactions | H-bond with ASP-145; Pi-stacking with PHE-80 | Specific amino acid residues predicted to form significant bonds with the ligand. |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

A primary goal of MD simulations in drug discovery is to assess the stability of the binding pose predicted by molecular docking. The root-mean-square deviation (RMSD) of the protein backbone and the ligand is calculated over the simulation trajectory to measure conformational changes. A stable system is typically characterized by a plateauing of the RMSD value, indicating that the complex has reached equilibrium.

In a hypothetical 100-nanosecond (ns) simulation of this compound bound to a target kinase, the stability of the complex would be analyzed. Key metrics would include the RMSD of the protein alpha-carbons and the RMSD of the ligand relative to the protein's binding site. Stable binding would be indicated by the ligand's RMSD remaining low and converging, suggesting it does not dissociate from the binding pocket. Furthermore, analysis of the root-mean-square fluctuation (RMSF) would pinpoint which residues in the protein exhibit the most significant conformational changes upon ligand binding.

Table 1: Hypothetical MD Simulation Stability Metrics for Protein-Ligand Complex

| Metric | System | Average Value (Å) | Fluctuation Range (Å) | Interpretation |

| Protein RMSD | Protein-Ligand Complex | 1.8 | ± 0.4 | The protein backbone reaches equilibrium after 20 ns, indicating overall structural stability. |

| Ligand RMSD | This compound | 1.2 | ± 0.3 | The ligand remains stably bound in the active site with minimal deviation from the initial docked pose. |

| Protein RMSF | Catalytic Loop (Residues 80-95) | 2.5 | ± 0.6 | Increased flexibility in the catalytic loop suggests an induced-fit mechanism upon ligand binding. |

Water molecules within a protein's binding site can play a crucial role in mediating protein-ligand interactions, either by forming hydrogen bond bridges or by being displaced upon ligand binding, which can be entropically favorable. MD simulations explicitly model the behavior of water, allowing for a detailed investigation of its role.

Analysis would focus on identifying key water molecules that consistently form bridging hydrogen bonds between this compound and protein residues. The residence time of these water molecules would be calculated to determine their stability. For instance, a water molecule that maintains contact for over 50% of the simulation time would be considered a structurally important component of the binding interaction, potentially offering a target for ligand modification to displace it and improve binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a compound based on its physicochemical properties and structural features, known as molecular descriptors. To develop a QSAR model for a series of isoxazole derivatives including this compound, a dataset of compounds with experimentally determined activities (e.g., IC₅₀ values) would be required.

Molecular descriptors, such as topological indices, electronic properties (e.g., HOMO/LUMO energies), and steric parameters, would be calculated for each compound. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest would then be used to build a predictive model. The resulting model would be an equation that correlates these descriptors with biological activity, allowing for the virtual screening of new, un-synthesized analogs to prioritize those with the highest predicted potency.

Table 2: Hypothetical Descriptors and Their Correlation in a QSAR Model

| Descriptor | Description | Correlation with Activity | Role in Model |

| SlogP | Logarithm of the octanol/water partition coefficient | Positive | Increased lipophilicity is correlated with higher activity. |

| TPSA | Topological Polar Surface Area | Negative | Lower polar surface area is favorable for activity, suggesting a need to penetrate a hydrophobic pocket. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Negative | A lower LUMO energy suggests better electron-accepting capabilities, which may be important for binding interactions. |

In Silico ADME Predictions and Drug-Likeness Assessment

Before committing to expensive synthesis and preclinical testing, in silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. This assessment helps to identify potential liabilities early in the drug discovery process. Drug-likeness is evaluated using established rules like Lipinski's Rule of Five.

For this compound, computational tools would be used to predict key ADME parameters. These predictions are based on the compound's structure and are compared against ranges typical for orally bioavailable drugs. For example, predictions would assess its potential for human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.

Table 3: Hypothetical In Silico ADME and Drug-Likeness Profile

| Property | Predicted Value | Acceptable Range | Assessment |

| Molecular Weight | 262.3 g/mol | < 500 g/mol | Pass |

| LogP | 3.1 | < 5 | Pass |

| Hydrogen Bond Donors | 1 | < 5 | Pass |

| Hydrogen Bond Acceptors | 3 | < 10 | Pass |

| Human Intestinal Absorption | 92% | > 80% | High |

| BBB Permeation | Low | N/A | Low risk of CNS side effects |

| CYP2D6 Inhibition | Inhibitor | Non-inhibitor | Potential for drug-drug interactions |

In Vitro Biological Activity and Mechanistic Investigations of 3 Naphthalen 1 Yl Isoxazol 5 Ylamine and Analogues

Enzyme Inhibition Assays and Target Specificity

The isoxazole-naphthalene scaffold has been investigated for its ability to selectively inhibit several key enzymes implicated in various disease pathologies.

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins. semanticscholar.org The two main isoforms, COX-1 and COX-2, are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). semanticscholar.org Isoxazole-containing compounds have been extensively studied as COX inhibitors, with some demonstrating high selectivity for the inducible COX-2 enzyme over the constitutive COX-1, a desirable trait for reducing gastrointestinal side effects. semanticscholar.orgnih.gov

Research into various isoxazole (B147169) derivatives has shown that structural modifications significantly influence potency and selectivity. For instance, a series of 1,5-diarylpyrazole derivatives, which share structural similarities with diaryl isoxazoles, showed varied inhibition. One compound, PYZ16, exhibited a higher COX-2 inhibitory activity (IC₅₀ = 0.52 μM) and selectivity (SI > 10.73) than the standard drug Celecoxib (B62257) (IC₅₀ = 0.78 μM, SI = 9.51). aalto.fi Another study on isoxazole derivatives revealed compounds with potent COX-2 inhibition, with IC₅₀ values as low as 0.04 µM, comparable to Celecoxib (IC₅₀ = 0.05 µM). semanticscholar.org Specifically, compound 6b (a celecoxib-triazole hybrid) and 6j (an indomethacin-triazole hybrid) showed excellent COX-2 selectivity with selectivity index (SI) values of 329 and 312, respectively. semanticscholar.org

In another study, a series of isoxazole derivatives were synthesized and evaluated for their COX inhibitory activities. Compound C6 was identified as the most potent against COX-2, with an IC₅₀ value of 0.55 ± 0.03 µM, while exhibiting weaker inhibition of COX-1 (IC₅₀ = 33.95 ± 0.21 µM), resulting in a favorable selectivity index. nih.gov The diaryl heterocyclic structure is a common feature of selective COX-2 inhibitors like celecoxib (a pyrazole) and valdecoxib (B1682126) (an isoxazole). nih.gov

| Compound/Drug | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Compound C3 | 22.57 ± 0.14 | 0.93 ± 0.01 | 24.26 | nih.gov |

| Compound C5 | 35.55 ± 0.25 | 0.85 ± 0.04 | 41.82 | nih.gov |

| Compound C6 | 33.95 ± 0.21 | 0.55 ± 0.03 | 61.73 | nih.gov |

| Compound 6b | 13.17 ± 0.1202 | 0.04 ± 0.0002 | 329.25 | semanticscholar.org |

| Compound 6e | 10.23 ± 0.0333 | 0.05 ± 0.0003 | 204.6 | semanticscholar.org |

| Compound 6j | 12.5 ± 0.0577 | 0.04 ± 0.0002 | 312.5 | semanticscholar.org |

| Celecoxib | 14.7 ± 0.0577 | 0.05 ± 0.0003 | 294 | semanticscholar.org |

| Diclofenac | 3.8 ± 0.0333 | 0.18 ± 0.0033 | 21.11 | semanticscholar.org |

| Indomethacin | 0.1 ± 0.0033 | 0.48 ± 0.0058 | 0.20 | semanticscholar.org |

This table is interactive. Sort by column by clicking the header.

Lipoxygenases (LOXs) are enzymes involved in the synthesis of leukotrienes from arachidonic acid, which are pro-inflammatory mediators. nih.gov The 5-lipoxygenase (5-LOX) enzyme, in particular, is a key target for developing treatments for inflammatory conditions like asthma. nih.govnih.gov

A study investigating a series of isoxazole derivatives for their 5-LOX inhibitory potential found several active compounds. nih.gov Among the tested analogues, compound C6 was the most potent inhibitor, showing significant, concentration-dependent inhibition of the 5-LOX enzyme. nih.gov Compounds C3 and C5 also demonstrated noteworthy 5-LOX inhibitory effects. The IC₅₀ value for compound C3 was 8.47 μM, and for C5 it was 10.48 μM. nih.gov These findings indicate that the isoxazole scaffold can be effectively tailored to inhibit the 5-LOX pathway. nih.gov

| Compound | 5-LOX IC₅₀ (µM) | Reference |

| Compound C3 | 8.47 | nih.gov |

| Compound C5 | 10.48 | nih.gov |

| Compound C6 | Not explicitly stated, but noted as most potent | nih.gov |

This table is interactive. Sort by column by clicking the header.

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a prime target in cancer therapy. researchgate.netnih.gov Agents that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis. researchgate.net

A novel series of thiazole-naphthalene derivatives, structurally analogous to the subject compound, were designed as tubulin polymerization inhibitors. One compound, 5b , which features a naphthalene (B1677914) ring, was found to be a potent inhibitor of tubulin polymerization with an IC₅₀ value of 3.3 µM, which was more potent than the reference compound colchicine (B1669291) (IC₅₀ = 9.1 µM). nih.gov Molecular docking studies suggested that this compound binds to the colchicine binding site on tubulin. nih.gov

Similarly, another study on isoxazole-naphthalene derivatives identified compound 5j as a powerful inhibitor of tubulin polymerization, with an IC₅₀ of 3.4 μM, outperforming colchicine (IC₅₀ = 7.5 μM) in the same assay. researchgate.net This research highlights that the hybridization of isoxazole and naphthalene moieties can yield potent tubulin destabilizing agents. researchgate.netnih.gov

| Compound | Tubulin Polymerization Inhibition IC₅₀ (µM) | Binding Site | Reference |

| Compound 5b (Thiazole-naphthalene) | 3.3 | Colchicine | nih.gov |

| Compound 5j (Isoxazole-naphthalene) | 3.4 | Colchicine | researchgate.net |

| Colchicine (Reference) | 9.1 | Colchicine | nih.gov |

| Colchicine (Reference) | 7.5 | Colchicine | researchgate.net |

This table is interactive. Sort by column by clicking the header.

DNA methyltransferase 1 (DNMT1) is the enzyme primarily responsible for maintaining DNA methylation patterns after replication. nih.gov Its overexpression is linked to the silencing of tumor suppressor genes, making it a target for cancer therapy. nih.govnih.gov While direct studies on 3-Naphthalen-1-YL-isoxazol-5-ylamine are not available, research into other heterocyclic compounds provides context. For example, DNMT1-IN-3 (compound 7t-S) has been identified as an effective DNMT1 inhibitor with an IC₅₀ of 0.777 μM and a binding affinity (KD) of 0.183 μM. medchemexpress.com This inhibitor is known to bind to the S-adenosyl-l-methionine (SAM) binding site of DNMT1. medchemexpress.com Further research is required to determine if isoxazole-naphthalene analogues can also interact with this target.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase receptor that mediates angiogenesis, the formation of new blood vessels, a process critical for tumor growth. nih.gov Inhibition of VEGFR-2 is a validated anti-cancer strategy. nih.govnih.gov Although direct data for this compound is limited, related heterocyclic scaffolds have been explored. For instance, a series of novel indole-2-one derivatives incorporating a 1,2,3-triazole scaffold were synthesized and tested for VEGFR-2 inhibition. nih.gov Compound 13d from this series demonstrated potent inhibition of VEGFR-2 kinase activity with an IC₅₀ of 26.38 nM, which was more effective than the approved drug sunitinib (B231) (IC₅₀ = 83.20 nM). nih.gov This suggests that heterocyclic systems can be potent VEGFR-2 inhibitors, warranting investigation of the isoxazole-naphthalene scaffold for similar activity.

Receptor Binding and Functional Assays (e.g., Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism)

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors with three isoforms: α, β/δ, and γ. mdpi.comnih.gov PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, and its activation is known to lower triglyceride levels. mdpi.comnih.gov

Studies have explored isoxazole-containing molecules as PPAR agonists. One investigation focused on designing selective PPARα agonists from 3,5-disubstituted isoxazole fatty acids. Molecular modeling of the analogue ADAM (6-(5-heptyl-1,2-oxazol-3-yl)hexanoic acid) indicated that it binds to amino acid residues essential for PPARα activation. mdpi.com Another study on 3,4,5-trisubstituted isoxazoles identified potent and selective agonists for the PPARδ subtype, demonstrating the versatility of the isoxazole core in interacting with the PPAR family of receptors. researchgate.net These findings suggest the potential for isoxazole-naphthalene derivatives to act as PPARα modulators, although direct experimental data on this compound is currently unavailable.

Cellular Assays for Mechanistic Pathway Elucidation

The elucidation of the precise mechanisms through which this compound and its analogues exert their biological effects necessitates a variety of specialized cellular assays. These in vitro tests are fundamental in identifying the specific biological pathways that are modulated by these compounds and in pinpointing their direct molecular targets.

In Vitro Assays for Specific Biological Pathways

To understand the functional consequences of compound treatment at a cellular level, a range of in vitro assays are employed. These assays are designed to investigate specific biological pathways that are hypothesized to be affected by the compounds. For isoxazole-naphthalene derivatives, a significant focus has been on pathways related to cell proliferation and survival, particularly in the context of cancer research.

A key mechanistic study on a series of isoxazole-naphthalene derivatives revealed their potent anti-proliferative activities against the human breast cancer cell line MCF-7. researchgate.net The investigation into the underlying mechanism for the most active compound in the series, an analogue of this compound, involved several cellular assays. Mechanistic studies showed that this analogue arrests the cell cycle at the G2/M phase and induces apoptosis. researchgate.net

Another important pathway investigated for isoxazole analogues is sirtuin inhibition. Sirtuins are a class of NAD+-dependent deacetylases involved in various cellular processes, including gene silencing, DNA repair, and metabolism. Cellular assays for sirtuin inhibition are critical in determining the potential of these compounds as therapeutic agents, for instance in oncology. fredhutch.orgnih.gov For certain isoxazol-5-one cambinol (B1668241) analogues, in vitro cytotoxicity studies have been conducted to assess their anti-lymphoma activity, which is thought to be mediated through the inhibition of specific sirtuin isoforms. fredhutch.orgnih.gov

The following table summarizes representative in vitro assays used to elucidate the biological pathways of isoxazole-naphthalene analogues:

| Assay Type | Cell Line | Pathway Investigated | Key Findings | Reference |

| Cell Cycle Analysis | MCF-7 | Cell Cycle Progression | Compound 5j induced G2/M phase arrest. | researchgate.net |

| Apoptosis Assay | MCF-7 | Programmed Cell Death | Compound 5j was found to induce apoptosis. | researchgate.net |

| In Vitro Cytotoxicity | Lymphoma Cell Lines | Cell Viability | Isoform-selective analogues showed anti-lymphoma activity. | fredhutch.orgnih.gov |

These cellular assays are instrumental in building a comprehensive picture of how these compounds interfere with cellular processes and are a prerequisite for their further development. The isoxazole ring is a versatile scaffold, and its derivatives have been shown to modulate a wide array of biological pathways, including those involved in inflammation and microbial infections. ijpca.orgmdpi.com

Assessment of Molecular Targets Beyond Initial Hypotheses

While initial research may be guided by specific hypotheses about a compound's molecular target, a thorough mechanistic investigation often involves screening against a broader panel of potential targets. This approach can uncover unexpected mechanisms of action and reveal polypharmacological profiles, where a compound interacts with multiple targets.

For the isoxazole-naphthalene scaffold, a primary molecular target that has been identified is tubulin. researchgate.net An in vitro tubulin polymerization assay demonstrated that a potent isoxazole-naphthalene analogue directly inhibits tubulin polymerization with an IC50 value of 3.4 µM, which is more potent than the well-known tubulin inhibitor, colchicine (IC50 = 7.5 µM). researchgate.net Molecular docking studies further supported this finding, suggesting that the compound binds to the colchicine-binding site on tubulin. researchgate.net

In studies of other isoxazole analogues, different molecular targets have been identified. For instance, research on cambinol analogues with an isoxazol-5-one core structure has focused on their interaction with sirtuins. fredhutch.orgnih.gov These studies have led to the identification of isoform-selective inhibitors for SIRT1, SIRT2, and SIRT3. fredhutch.orgnih.gov Saturation Transfer Difference (STD) NMR experiments have been utilized to map the binding interactions between the inhibitor and the sirtuin protein, providing detailed insights into the molecular recognition process. fredhutch.orgnih.gov

Furthermore, molecular docking studies have been employed to predict the interaction of isoxazole derivatives with other targets, such as cyclooxygenase-2 (COX-2), which is relevant for anti-inflammatory activity. arkajainuniversity.ac.in

The table below provides examples of molecular targets identified for isoxazole-naphthalene analogues and the methods used for their assessment:

| Molecular Target | Assay/Method | Compound Type | Key Findings | Reference |

| Tubulin | In Vitro Polymerization Assay | Isoxazole-naphthalene derivative (5j) | Direct inhibition of tubulin polymerization (IC50 = 3.4 µM). | researchgate.net |

| Tubulin | Molecular Docking | Isoxazole-naphthalene derivative (5j) | Binds to the colchicine-binding site. | researchgate.net |

| Sirtuins (SIRT1, SIRT2, SIRT3) | Sirtuin Inhibition Assays | Isoxazol-5-one cambinol analogues | Identification of isoform-selective inhibitors. | fredhutch.orgnih.gov |

| Sirtuin 1 (SIRT1) | Saturation Transfer Difference (STD) NMR | Isoxazol-5-one cambinol analogue (20) | Mapping of inhibitor-protein interactions. | fredhutch.orgnih.gov |

These investigations highlight the importance of a multi-faceted approach to target identification, combining biochemical assays with biophysical and computational methods to fully characterize the molecular interactions of this compound and its analogues.

Structure Activity Relationship Sar Studies for 3 Naphthalen 1 Yl Isoxazol 5 Ylamine Analogues

Systematic Substituent Variations on the Isoxazole (B147169) Ring and Their Biological Impact

The isoxazole ring is a core component of many biologically active compounds, and its substitution pattern significantly influences the pharmacological profile. nih.govijbpas.comresearchgate.netnih.govmdpi.com In the context of 3-aryl-isoxazole derivatives, which include 3-naphthalen-1-yl-isoxazol-5-ylamine, the nature and position of substituents on the isoxazole ring can dramatically alter their biological effects, such as anticancer and anti-inflammatory activities. ijbpas.comnih.gov

Studies on related 3,5-diaryl isoxazoles have shown that the introduction of different substituents at various positions of the isoxazole ring can modulate activity. For instance, in a series of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids, the nature of the substituent on the isoxazole-linked aryl group was found to be critical for anticancer activity. nih.gov While direct studies on systematic substituent variations on the isoxazole ring of this compound are limited in the public domain, SAR from analogous series provides valuable insights. For example, in a series of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives, the tert-butyl group at the 5-position of the isoxazole ring was found to be important for inhibitory activity against the FLT3 kinase. nih.gov

The following table summarizes the impact of isoxazole ring substitutions on the biological activity of related 3-aryl-isoxazole analogues.

| Base Scaffold | Isoxazole Ring Substitution | Biological Activity | Reference Compound/Series | Finding |

| 3,5-Diaryl Isoxazole | Varied aryl groups at C5 | Anticancer | 3,5-diaryl isoxazole derivatives | The nature of the C5-aryl substituent significantly impacts cytotoxicity. |

| N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea | tert-butyl at C5 | FLT3 Inhibition | N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea analogues | A bulky group at C5 is favorable for activity. |

| Isoxazole Chalcone (B49325) | Electron-donating groups on associated phenyl ring | Anticancer | Isoxazole chalcone derivatives | Electron-donating groups enhance cytotoxic activity. nih.gov |

It is important to note that these findings are from related isoxazole series and highlight the potential impact of similar substitutions on the biological profile of this compound.

Modifications to the Naphthalene (B1677914) Moiety and Resultant Activity Changes

The naphthalene moiety is a significant pharmacophoric fragment in many drug candidates and can be a key determinant of biological activity. researchgate.netnih.gov Modifications to the naphthalene ring of this compound analogues can influence their potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

In a study of isoxazole-naphthalene derivatives designed as anti-tubulin agents, substitutions on a phenyl ring attached to the isoxazole at the 4-position were explored while keeping the 5-(4-methoxynaphthalen-1-yl) group constant. researchgate.net This study provides indirect evidence of the importance of the naphthalene moiety. The data suggests that the presence of the naphthalene ring itself is crucial for the observed anti-proliferative activity. researchgate.net

Further insights can be drawn from other classes of compounds where a naphthalene ring is present. For instance, in a series of sulphonamide derivatives bearing a naphthalene moiety, the position of attachment to the naphthalene ring (naphthalen-1-yl vs. naphthalen-2-yl) had a significant impact on antiproliferative activity. nih.gov Specifically, the naphthalen-1-yl analogue exhibited more potent activity against MCF-7 and A549 cancer cell lines compared to its naphthalen-2-yl counterpart. nih.gov This highlights the importance of the spatial orientation of the naphthalene ring system.

The table below presents data from a study on sulphonamide derivatives bearing a naphthalene moiety, illustrating the effect of the naphthalene isomerism on anticancer activity.

| Compound | Naphthalene Moiety | IC50 (μM) against MCF-7 cells | IC50 (μM) against A549 cells |

| 5c | Naphthalen-1-yl | 0.51 ± 0.03 | 0.33 ± 0.01 |

| 5d | Naphthalen-2-yl | > 30.0 | > 30.0 |

| Data from a study on sulphonamide derivatives bearing a naphthalene moiety, not this compound analogues directly. nih.gov |

These results strongly suggest that the 1-naphthyl substitution is superior for the biological activity in that particular chemical series, a principle that could be applicable to the this compound scaffold.

Investigation of Linker Chemistry and Spacing Effects

The nature of the chemical linker connecting the core heterocyclic system to other parts of a molecule, and the spacing between these pharmacophoric elements, are critical for optimal interaction with a biological target. In the case of this compound analogues, the direct linkage between the naphthalene and isoxazole rings, and the position of the amino group, define the core structure. However, SAR studies on related compounds where linkers are introduced or modified provide valuable information.

For instance, in a series of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids, different linker architectures between the isoxazole and quinazolinone moieties were investigated. nih.gov The length and flexibility of these linkers were found to be crucial for anticancer activity, indicating that a specific spatial arrangement of the pharmacophoric groups is required for optimal target engagement. nih.gov

Studies on other isoxazole derivatives have also highlighted the importance of the linker. For example, in a series of isoxazole analogues binding to the System xc- transporter, the introduction of a hydrazone linkage to the free amino group of an amino-isoxazole derivative markedly enhanced binding affinity. nih.gov This suggests that modifying the 5-amino group of this compound with different linkers could be a fruitful strategy for modulating its biological activity.

The spacing between pharmacophoric groups is equally important. In a study on VEGFR-2 inhibitors, a linker moiety was identified as one of the key pharmacophoric features, sitting between the hinge-binding region and the DFG domain of the kinase. nih.gov The optimal length and rigidity of this linker are critical for maintaining the correct orientation of the terminal groups for hydrogen bonding and other interactions. nih.gov While this compound has a direct connection, the principles of optimal spacing from related studies suggest that introducing spacers of varying lengths and compositions between the naphthalene and isoxazole rings, or attached to the 5-amino group, could lead to derivatives with improved biological profiles.

Elucidation of Key Pharmacophoric Features for Desired Biological Profiles

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound analogues, the key pharmacophoric features can be inferred from SAR studies of related compounds.

Based on the available literature, a preliminary pharmacophore model for this class of compounds would likely include:

Aromatic/Hydrophobic Region: The naphthalene moiety serves as a crucial hydrophobic and aromatic region, likely involved in π-π stacking or hydrophobic interactions with the target protein. researchgate.netnih.gov The 1-position substitution appears to be favorable in related series. nih.gov

Heterocyclic Core: The isoxazole ring acts as a central scaffold, positioning the other pharmacophoric groups in a specific orientation. ijbpas.commdpi.comnih.gov Its electron distribution is important for binding. mdpi.com

Hydrogen Bond Donor/Acceptor: The 5-amino group is a key hydrogen bond donor and can also act as a nucleophilic center for further derivatization. nih.govrsc.org The nitrogen and oxygen atoms of the isoxazole ring can also participate in hydrogen bonding as acceptors.

Defined Spatial Arrangement: The relative orientation of the naphthalene ring and the 5-amino group, dictated by the rigid isoxazole core, is a critical determinant of activity.

A study on isoxazole analogues as inhibitors of the System xc- transporter led to the development of a preliminary pharmacophore model. nih.gov This model highlighted the importance of a lipophilic group (like the naphthalene) and a carboxylic acid or a bioisostere at specific positions to achieve potent inhibition. nih.gov While the target is different, the principles of pharmacophore modeling are transferable.

For anticancer activity, particularly as tubulin polymerization inhibitors, the pharmacophore often consists of two aromatic rings occupying the colchicine (B1669291) binding site, connected by a suitable heterocyclic linker like isoxazole. researchgate.net In this context, the naphthalene ring of this compound would occupy one of these aromatic binding pockets.

Rational Design Principles for Optimized Derivatives

Based on the SAR and pharmacophore analysis, several rational design principles can be proposed for the optimization of this compound derivatives:

Systematic Modification of the Naphthalene Moiety: Introduction of small, electron-donating or electron-withdrawing substituents at various positions of the naphthalene ring can be explored to fine-tune the electronic properties and steric interactions. For example, methoxy (B1213986) or halogen substitutions could be systematically investigated. researchgate.netnih.gov

Derivatization of the 5-Amino Group: The 5-amino group is a prime site for modification. Acylation, alkylation, or the introduction of various linkers followed by attachment of other functional groups could lead to analogues with enhanced potency and altered pharmacokinetic profiles. nih.gov

Bioisosteric Replacement: The isoxazole ring itself could be replaced by other 5-membered heterocycles such as oxazole, thiazole, or pyrazole (B372694) to investigate the importance of the specific arrangement of heteroatoms. nih.gov Similarly, the naphthalene ring could be replaced by other bicyclic aromatic systems like quinoline (B57606) or indole (B1671886) to explore the impact on activity. nih.gov

Conformational Restriction: Introducing conformational constraints, for example by cyclization involving the 5-amino group and the naphthalene ring, could lock the molecule in a bioactive conformation, potentially increasing potency and selectivity.

Structure-Based Design: If the biological target is known and its three-dimensional structure is available, structure-based drug design techniques such as molecular docking can be employed to guide the design of new derivatives with improved binding affinity. nih.govnih.gov This approach allows for the rational placement of functional groups to maximize favorable interactions with the target protein.

The application of these rational design principles, guided by the insights from SAR studies, holds significant promise for the development of optimized this compound derivatives with superior biological activity for various therapeutic applications.

Future Perspectives and Emerging Research Avenues for Naphthalene Substituted Isoxazol 5 Ylamines

Exploration of Novel Synthetic Methodologies and Automation

The efficient and versatile synthesis of naphthalene-substituted isoxazol-5-ylamines is paramount for exploring their therapeutic potential. Future research will likely focus on the development of novel synthetic methodologies that offer improvements in terms of yield, regioselectivity, and environmental sustainability.

Recent advancements in synthetic organic chemistry provide a fertile ground for innovation in this area. researchgate.netrsc.org Green chemistry approaches, such as the use of environmentally benign solvents like water and fruit juices, and catalysts are gaining traction for the synthesis of isoxazole (B147169) derivatives. researchgate.netmdpi.com One-pot multicomponent reactions (MCRs) are particularly attractive as they allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing waste and improving efficiency. researchgate.netmdpi.com For instance, a one-pot three-component condensation of an appropriate naphthalene-containing aldehyde, a suitable ketoester, and hydroxylamine (B1172632) hydrochloride could provide a direct route to the desired isoxazole core. nih.gov

Furthermore, the integration of automation and flow chemistry is set to revolutionize the synthesis of these compounds. researchgate.netnih.gov Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers several advantages including enhanced safety, better process control, and the ability to perform reactions at high temperatures and pressures. researchgate.netnih.govacs.org This technology is particularly well-suited for the synthesis of heterocyclic compounds and can be integrated with automated platforms for high-throughput synthesis and screening of compound libraries. nih.gov Such automated systems can rapidly generate a diverse range of naphthalene-substituted isoxazol-5-ylamines with various substitution patterns, facilitating the exploration of structure-activity relationships (SAR).

| Synthetic Approach | Key Advantages | Relevant Research |

| Green Chemistry | Environmentally friendly, reduced waste, use of benign solvents. | researchgate.netmdpi.com |

| One-Pot MCRs | High efficiency, atom economy, reduced reaction time and waste. | researchgate.netmdpi.comnih.gov |

| Flow Chemistry | Enhanced safety, precise control, scalability, high-throughput synthesis. | researchgate.netnih.govacs.org |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, high purity. | nih.govresearchgate.net |

Deeper Mechanistic Dissection at the Molecular and Cellular Levels

A thorough understanding of the molecular and cellular mechanisms of action is crucial for the rational design and optimization of therapeutic agents. For naphthalene-substituted isoxazol-5-ylamines, future research should aim to elucidate their specific biological targets and the signaling pathways they modulate.

Studies on structurally related isoxazole-naphthalene derivatives have provided initial insights into their potential mechanisms. For example, a series of isoxazole-naphthalene derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division, making them promising anticancer agents. researchgate.net Mechanistic studies revealed that these compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis. researchgate.net Further investigations into the cellular bioactivities of other isoxazole derivatives have implicated the involvement of key regulatory proteins such as p53 and the Akt signaling pathway in their anticancer effects. researchgate.net

Future research should employ a range of modern molecular and cellular biology techniques to precisely identify the protein targets of 3-naphthalen-1-yl-isoxazol-5-ylamine and its analogues. This could involve affinity chromatography, proteomics-based approaches, and molecular docking studies. nih.gov Elucidating how these compounds interact with their targets at the atomic level will provide invaluable information for optimizing their binding affinity and selectivity. Furthermore, detailed studies on their effects on various cellular processes, such as apoptosis, cell cycle progression, and signal transduction, will provide a comprehensive understanding of their biological activity. researchgate.netmdpi.com

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is transforming the landscape of drug discovery. biorxiv.orgplos.org These powerful computational tools can be leveraged to accelerate the design and development of novel naphthalene-substituted isoxazol-5-ylamines with improved therapeutic properties.

Machine learning models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the therapeutic potential of new, untested compounds. biorxiv.orgplos.orgnih.gov For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of naphthalene-substituted isoxazoles with their biological activity, such as their ability to inhibit a specific enzyme or kill cancer cells. ijpsjournal.com These models can then be used to virtually screen large compound libraries and prioritize the most promising candidates for synthesis and experimental testing.

Furthermore, generative AI models can be employed to design entirely new molecules with desired properties. By learning the underlying chemical rules from existing data, these models can generate novel naphthalene-substituted isoxazol-5-ylamine structures that are predicted to have high potency and selectivity for a particular biological target, as well as favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). ijpsjournal.com This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error methods of drug discovery. nih.gov

| AI/ML Application | Description | Potential Impact |